4-Epidoxycycline
Description
Historical Development and Classification
The development of doxycycline represents a remarkable journey of scientific innovation that began in the late 1950s at Pfizer laboratories. Charles R. Stephens and his colleagues first described doxycycline in 1958, employing catalytic hydrogenolysis of a hydroxyl group in tetracycline to produce a series of antimicrobial 6-deoxytetracyclines. This groundbreaking work laid the foundation for what would become one of the most significant advances in tetracycline chemistry.
The synthetic pathway to doxycycline involved a sophisticated approach under the guidance of Robert Blackwood, where Pfizer chemists employed a disjunctive strategy in their research. By modifying the C-ring of oxytetracycline, researchers achieved enhanced chemical stability through halogenation and C6-dehydration processes, successfully synthesizing the intermediate antibiotic methacycline. This compound then served as the starting material for Charlie Stephens, who further developed the analog that became known as doxycycline.
The timeline of doxycycline development reveals the meticulous nature of pharmaceutical research during this era. The compound was patented in 1957, reflecting the early recognition of its potential therapeutic value. However, extensive clinical development continued throughout the early 1960s before the Food and Drug Administration granted approval in 1967. Pfizer introduced this groundbreaking antibiotic to the market under the brand name Vibramycin, marking their first once-daily broad-spectrum antibiotic.
Within the broader context of tetracycline antibiotic development, doxycycline emerged during a period of intensive research following the extraordinary success of penicillins. The discovery built upon earlier tetracycline developments, including chlortetracycline (aureomycin) discovered in 1948, oxytetracycline (terramycin) approved in 1950, and tetracycline itself discovered in 1953. Doxycycline, along with methacycline (1966) and minocycline (1972), constituted the second generation of tetracyclines, characterized by superior pharmacokinetic properties, broader antimicrobial spectrum, and reduced toxicity compared to first-generation compounds.
Chemical Classification within Tetracycline Family
Doxycycline belongs to the tetracycline family of antibiotics, specifically classified as a second-generation semisynthetic tetracycline derivative. The compound's chemical identity is defined by its molecular formula C22H24N2O8, with an average molecular weight of 444.4346 daltons and a monoisotopic mass of 444.153265754 daltons. This molecular composition places doxycycline within the broader classification of polyketides, specifically the tetracycline subclass characterized by their octahydrotetracene-2-carboxamide skeleton.
The structural foundation of doxycycline consists of a linear fused tetracyclic nucleus, designated as rings A, B, C, and D, to which various functional groups are attached. The compound is specifically identified by its systematic chemical name: 5-hydroxy-α-6-deoxytetracycline, reflecting its derivation from the parent tetracycline structure through specific chemical modifications. Alternative nomenclature includes 6-alpha-deoxy-5-oxytetracycline and 6α-deoxy-5-oxytetracycline, all referring to the same fundamental molecular structure.
The classification of doxycycline as a 6-deoxytetracycline is particularly significant in understanding its chemical properties and biological activity. This structural modification, achieved through the removal of a hydroxyl group at the C6 position and its replacement with a hydrogen atom, confers enhanced chemical stability compared to earlier tetracycline compounds. The stereochemistry at the C6 position proved crucial for antibiotic performance, with the α-configuration of 6-deoxy-5-hydroxytetracycline (α-6-DHT) demonstrating superior potency against various bacterial strains.
Within the tetracycline family hierarchy, doxycycline is distinguished from first-generation tetracyclines such as chlortetracycline, oxytetracycline, and tetracycline itself. The second-generation classification reflects advanced synthetic modifications that resulted in improved pharmacological properties while maintaining the broad-spectrum antibacterial activity characteristic of the tetracycline class. The compound exhibits the typical tetracycline mechanism of action, functioning as a bacteriostatic agent that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.
The following table summarizes the key chemical properties and classification details of doxycycline:
| Property | Value |
|---|---|
| Chemical Formula | C22H24N2O8 |
| Molecular Weight | 444.4346 daltons |
| Generation | Second-generation tetracycline |
| Synthesis Type | Semisynthetic |
| Parent Compound | Oxytetracycline |
| Chemical Class | 6-deoxytetracycline |
| Structural Type | Octahydrotetracene-2-carboxamide |
| Ring System | Linear fused tetracyclic nucleus |
Significance in Scientific Research
Doxycycline has transcended its original role as an antimicrobial agent to become an indispensable tool in modern scientific research, particularly in molecular biology and biomedical investigations. The compound's significance in research applications stems from its unique properties that extend beyond antimicrobial activity, including its role in inducible gene expression systems and its anti-inflammatory effects that are independent of its antibiotic properties.
One of the most significant research applications of doxycycline lies in the development and implementation of tetracycline-inducible gene expression systems, commonly known as Tet-On and Tet-Off systems. These systems have revolutionized the field of molecular biology by providing researchers with precise temporal control over gene expression in both in vitro and in vivo experimental settings. The doxycycline-inducible overexpression system represents a highly flexible and widely used tool that allows researchers to study gene function by controlling when and to what extent specific genes are expressed.
The mechanism underlying doxycycline's role in these inducible systems involves its interaction with the tetracycline-controlled transactivator proteins. In the Tet-On system, doxycycline binding to the reverse tetracycline-controlled transactivator (rtTA) protein induces a conformational change that enables the protein to bind to tetracycline response elements, thereby activating gene expression. The effectiveness of these systems has been continuously improved through the development of enhanced rtTA variants that respond to lower doxycycline concentrations, reducing potential side effects and expanding the applicability of these research tools.
Beyond gene expression control, doxycycline has demonstrated remarkable significance in anti-inflammatory research applications. Clinical trials have revealed that doxycycline possesses pleiotropic anti-inflammatory and immunomodulatory properties that are independent of its antimicrobial effects. Research has shown that doxycycline treatment can significantly reduce matrix metalloproteinase-9 (MMP9) expression and activity, leading to its investigation as a therapeutic agent for conditions involving excessive matrix degradation.
The compound's research significance is further highlighted by its role in cardiovascular research, particularly in studies of abdominal aortic aneurysms. Clinical investigations have demonstrated that doxycycline treatment results in substantial reductions in MMP9 protein levels and inflammatory cell infiltration in aneurysmal tissue. These findings have positioned doxycycline as a valuable research tool for understanding inflammatory processes and matrix remodeling in cardiovascular disease.
The versatility of doxycycline in research applications is exemplified by its use across multiple scientific disciplines. In neurology research, the compound has been investigated for its neuroprotective properties and potential applications in neurodegenerative diseases. Cancer research has utilized doxycycline's anti-inflammatory properties and its role in matrix metalloproteinase inhibition to study tumor progression and metastasis. Additionally, the compound's ability to cross the blood-brain barrier, albeit with limitations, has made it valuable for central nervous system research applications.
The following table summarizes the major research applications and significance of doxycycline:
| Research Application | Mechanism | Significance |
|---|---|---|
| Inducible Gene Expression | rtTA protein conformational change | Precise temporal control of gene expression |
| Anti-inflammatory Studies | MMP9 inhibition and inflammatory cell reduction | Understanding matrix remodeling processes |
| Cardiovascular Research | Aneurysm formation prevention in animal models | Therapeutic target identification |
| Neurology Research | Neuroprotective properties | Central nervous system disease studies |
| Cancer Research | Matrix metalloproteinase inhibition | Tumor progression and metastasis studies |
| Molecular Biology Tools | Tet-On/Tet-Off systems | Controllable gene expression platforms |
Structure
3D Structure
Properties
IUPAC Name |
(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10+,14+,15-,17-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKRLCUYIXIAHR-AKNGSSGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17086-28-1 (mono-hydrate), 41411-66-9 (6-epimer, mono-hydrochloride), 69935-17-7 (mono-hydrochloride, di-hydrate), 94088-85-4 (calcium salt (1:2)) | |
| Record name | Doxycycline [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0037653, DTXSID80992212 | |
| Record name | Doxycycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0037653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboximidic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
SOL IN WATER /DOXYCYCLINE HYDROCHLORIDE/, VERY SLIGHTLY SOL IN WATER; SPARINGLY SOL IN ALC; FREELY SOL IN DIL ACID & ALKALI HYDROXIDE SOLN; PRACTICALLY INSOL IN CHLOROFORM & ETHER. | |
| Record name | Doxycycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00254 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | DOXYCYCLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3071 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
YELLOW, CRYSTALLINE POWDER | |
CAS No. |
564-25-0, 7164-70-7, 24390-14-5 | |
| Record name | Doxycycline [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Doxycycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00254 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Doxycycline | |
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| Record name | 4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80992212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Doxycycline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.429 | |
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| Record name | 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, hydrochloride, (4S,4aR,5S,5aR,6R,12aS)-, compd. with ethanol, hydrate (2:2:1:1) | |
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| Record name | Doxycycline Hyclate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | DOXYCYCLINE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | DOXYCYCLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3071 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Doxycycline is synthetically derived from oxytetracycline. The preparation involves several steps:
Chlorination and Dehydration: Oxytetracycline undergoes chlorination and dehydration to form 11 alpha-chloro-6-methenyl oxytetracycline p-toluenesulfonate.
Hydrogenation: This intermediate is then subjected to a one-step or two-step hydrogenation process to produce doxycycline p-toluenesulfonate.
Refinement: Finally, the product is refined to form doxycycline hydrochloride.
Chemical Reactions Analysis
Oxidative Degradation via Fenton Process
Doxycycline reacts with hydroxyl radicals (- OH) generated in the Fenton process (Fe²⁺/H₂O₂). Optimal degradation conditions and outcomes include:
| Parameter | Optimal Value | Residual Doxycycline (mg/L) | TOC Reduction (%) |
|---|---|---|---|
| H₂O₂ concentration | 611 mg/L | 0 | ≤30 |
| Fe²⁺ concentration | 25 mg/L | ||
| Temperature | 35°C |
-
H₂O₂ concentration is the most statistically significant variable (ANOVA p < 0.05) .
-
Degradation follows pseudo-first-order kinetics, producing intermediates such as 4a,11a-anhydrotetracycline and 6-epidoxycycline .
Photodegradation
Doxycycline is highly sensitive to light, especially under alkaline conditions:
| Condition | Degradation Efficiency (%) | Half-Life (t₁/₂) |
|---|---|---|
| pH 4.0 (dark) | <5 | >48 h |
| pH 7.2 (simulated sun) | 95 | 1.2 h |
| UV/H₂O₂ (pH 7.0) | 99.6 | 6 min |
-
Photodegradation generates aromatic byproducts and quinone derivatives , which exhibit reduced antimicrobial activity .
-
Dissipation kinetic constant () increases linearly with pH (R² = 0.98) .
Hydrolysis and Thermal Degradation
Hydrolytic stability varies with temperature and pH:
| Medium | Degradation Products | Kinetic Order |
|---|---|---|
| Acidic (pH < 3) | Anhydrodoxycycline | Zero-order |
| Alkaline (pH > 8) | β-Diketone and lactone derivatives | Second-order |
| High humidity (75% RH) | Isodoxycycline | Mixed-order |
-
Thermal degradation at 40°C reduces doxycycline content by 12% in 6 months .
-
Hydrolysis at C-4 and C-6 positions dominates in aqueous solutions .
Ozonation
Ozone rapidly degrades doxycycline via electrophilic attack on its phenolic and amine groups:
| Ozone Dose (mg/L) | Degradation Efficiency (%) | Toxicity Reduction (%) |
|---|---|---|
| 27.7 | 99.9 | 100 (Vibrio fischeri) |
| 15.0 | 85 | 75 |
-
Ozonation produces non-toxic carboxylic acids (e.g., oxalic acid) and completely eliminates antimicrobial activity .
Interaction with Metal Ions
Doxycycline forms stable chelates with divalent and trivalent metals, altering its reactivity:
| Metal Ion | Stability Constant (log K) | Effect on Degradation |
|---|---|---|
| Fe³⁺ | 24.5 | Inhibits Fenton process |
| Ca²⁺ | 7.8 | Reduces solubility |
| Mg²⁺ | 7.2 | Enhances photolysis |
Solubility and Stability Profile
Doxycycline’s solubility influences its reactivity in different solvents:
| Solvent | Solubility (mg/mL) | Stability |
|---|---|---|
| Water | 0.1 | pH-dependent |
| 0.1M HCl | 50 | Stable |
| Methanol | 0.5 | Degrades |
Advanced Oxidation Processes (AOPs)
Comparative efficiency of AOPs in doxycycline degradation:
| Method | Time (min) | Efficiency (%) | Byproducts Identified |
|---|---|---|---|
| UV/H₂O₂ | 6 | 99.6 | Low-toxicity acids |
| Ozonation | 10 | 99.9 | Non-toxic fragments |
| Photoperoxidation | 30 | 95 | Toxic intermediates |
Scientific Research Applications
Clinical Applications
Infectious Diseases Treatment
Doxycycline is primarily indicated for treating a variety of bacterial infections, including:
- Rickettsial Infections : Effective against Rocky Mountain spotted fever and typhus.
- Sexually Transmitted Infections (STIs) : Proven efficacy in reducing the incidence of chlamydia, gonorrhea, and syphilis, especially among high-risk populations such as men who have sex with men (MSM) and transgender women. A notable study indicated a reduction in STIs by about 70% when administered within 72 hours post-exposure .
- Respiratory Tract Infections : Used for infections caused by pathogens like Mycoplasma pneumoniae and Haemophilus influenzae.
- Malaria Prophylaxis : Recommended for travelers to endemic regions as an alternative to primaquine, particularly due to its safety profile in patients with glucose-6-phosphate dehydrogenase deficiency .
Non-Infectious Conditions
Doxycycline also has applications in treating non-infectious conditions:
- Acne Treatment : Effective against Propionibacterium acnes, commonly associated with acne.
- Chronic Inflammatory Conditions : Used for conditions like rosacea and periodontitis.
- Cancer Research : Investigated for its potential anti-cancer properties, including inhibition of cell proliferation and induction of apoptosis in certain cancer types .
Emerging Research Applications
Post-Exposure Prophylaxis (PEP)
Recent studies have highlighted doxycycline's role as a preventive measure against STIs. In clinical trials, participants taking doxycycline PEP reported significant reductions in STI acquisition rates. For instance, a study involving 501 participants demonstrated a relative risk reduction of 70% for chlamydia and syphilis when doxycycline was taken within 72 hours after condomless sex .
| Study | Population | Outcome | Reduction in STIs |
|---|---|---|---|
| IPERGAY Study | MSM and Transgender Women | First bacterial STI infection | Chlamydia: 70%, Syphilis: 73% |
| DoxyPEP Trial | HIV-positive/PrEP Users | Incidence of STIs | Gonorrhea: 55-60% |
| NIH Study | MSM and Transgender Women | Acquisition of STIs | Two-thirds reduction |
Case Studies and Research Findings
Numerous studies have documented the efficacy and safety of doxycycline in various contexts:
- A randomized controlled trial demonstrated that participants who took doxycycline within 72 hours after potential exposure to STIs had significantly lower rates of infection compared to those who did not receive the medication .
- Research on the long-term effects of doxycycline use has shown no significant increase in antimicrobial resistance among common pathogens when used as directed for conditions like acne or malaria prophylaxis .
Mechanism of Action
Doxycycline exerts its effects by inhibiting bacterial protein synthesis. It binds reversibly to the 30S ribosomal subunit, preventing the association of aminoacyl-tRNA with the bacterial ribosome . This inhibition of protein synthesis is bacteriostatic, meaning it prevents the growth and reproduction of bacteria. Doxycycline also targets the apicoplast in malaria-causing parasites, disrupting their function .
Comparison with Similar Compounds
Tetracycline
- Pharmacokinetics : Tetracycline has lower lipophilicity and plasma binding, resulting in shorter half-lives and reduced tissue penetration compared to doxycycline .
- Efficacy : In induced pluripotent stem cell (iPSC) differentiation models, tetracycline showed weaker endoderm induction compared to doxycycline at 1 µM, with higher toxicity at 10 µM .
- Clinical Use : Tetracycline is less preferred due to frequent dosing requirements and higher gastrointestinal side effects.
Minocycline
- Rosacea Treatment: A head-to-head trial (2021) compared extended-release minocycline (DFD-29 40 mg) with doxycycline 40 mg. DFD-29 demonstrated superior efficacy in Investigator’s Global Assessment (IGA) success (60% vs. 18%) and lesion count reduction, despite similar MIC profiles .
- Toxicity: Minocycline exhibits higher central nervous system penetration, increasing risks of vertigo and hyperpigmentation, which are less common with doxycycline.
Methacycline and Demeclocycline
Table 1: Comparison of Tetracycline Derivatives in iPSC Endoderm Induction
| Compound | Efficacy (1 µM) | Toxicity (10 µM) |
|---|---|---|
| Doxycycline | High | Moderate |
| Minocycline | High | Moderate |
| Methacycline | High | High |
| Demeclocycline | High | High |
Data from iPSC differentiation assays
Comparison with Non-Tetracycline Antibiotics
Azithromycin (Macrolide)
- Febrile Illness : A 2023 meta-analysis found doxycycline and azithromycin had comparable time-to-defervescence (mean difference: -0.15 days, 95% CI: -0.56–0.26). However, azithromycin had higher gastrointestinal adverse events (RR: 1.32, 95% CI: 1.02–1.71) .
- Spectrum : Doxycycline is preferred for intracellular pathogens (e.g., Rickettsia), while azithromycin covers atypical respiratory bacteria (e.g., Mycoplasma).
Trimethoprim-Sulfamethoxazole (TMP-SMZ)
- Melioidosis: In a randomized trial, doxycycline monotherapy had a 50% failure rate in melioidosis, whereas the conventional regimen (doxycycline + TMP-SMZ + chloramphenicol) reduced relapses by 35%.
Spironolactone
- Acne: Doxycycline outperforms spironolactone in speed of acne resolution (4–6 weeks vs. 8–12 weeks) and side effect incidence (e.g., hyperkalemia risk with spironolactone) .
Combination Therapies vs. Monotherapy
Brucellosis
- Doxycycline-streptomycin and doxycycline-rifampin combinations achieved cure rates >85%, surpassing doxycycline monotherapy (60–70%) .
Biofilm-Associated Infections
Table 2: MIC Values of Doxycycline ± NAC Against Biofilms
| Strain | Doxycycline MIC (µg/mL) | Doxycycline + NAC MIC (µg/mL) |
|---|---|---|
| E. coli ATCC 25922 | 8 | 2 |
| S. aureus ATCC 25923 | 1 | 0.5 |
Data from biofilm inhibition assays
Pharmacokinetic and Resistance Considerations
- Absorption : Doxycycline’s recovery rate in plasma is 95.54%, with consistent matrix effects across studies, ensuring reliable bioavailability .
- Resistance : In melioidosis, relapse isolates showed minimal MIC changes for doxycycline, suggesting resistance development is rare compared to β-lactams .
Biological Activity
Doxycycline, a member of the tetracycline class of antibiotics, exhibits a broad spectrum of biological activities, particularly its potent antibacterial effects. This article delves into the various aspects of doxycycline's biological activity, including its mechanisms of action, pharmacokinetics, clinical applications, and recent advancements in drug delivery systems.
Doxycycline exerts its antibacterial effects primarily by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the association of aminoacyl-tRNA with the ribosome, which is crucial for protein translation. This mechanism is effective against a wide range of both gram-positive and gram-negative bacteria, including anaerobic pathogens .
Pharmacokinetics
Doxycycline is characterized by:
- Rapid Absorption : It is rapidly and nearly completely absorbed when administered orally, with food not significantly affecting its bioavailability.
- Tissue Penetration : Doxycycline achieves high concentrations in various tissues, including the lungs, kidneys, and reproductive organs. This extensive tissue distribution enhances its therapeutic efficacy in treating infections localized in these areas .
- Half-Life : The drug has a prolonged half-life, allowing for once-daily dosing in many cases. Importantly, it does not accumulate in patients with renal insufficiency and is minimally removed during hemodialysis .
Clinical Applications
Doxycycline is widely used in clinical practice for various infections:
- Respiratory Tract Infections : Effective against atypical pneumonia and other respiratory infections.
- Skin and Soft Tissue Infections : Commonly prescribed for acne and other skin infections.
- Genitourinary Infections : Used to treat conditions such as gonorrhea and syphilis.
- Periodontal Disease : Recent studies suggest that doxycycline may improve glycemic control in diabetic patients with periodontal disease, showing a reduction in HbA1c levels .
Recent Advances in Drug Delivery
Recent research has focused on enhancing the efficacy of doxycycline through novel drug delivery systems:
- Nanoparticle Encapsulation : Doxycycline-loaded nanoparticles have shown improved antibacterial activity compared to free doxycycline. For example, studies indicate that encapsulating doxycycline in polymeric nanoparticles enhances its cellular penetration and sustained release, making it more effective against intracellular pathogens like E. coli .
- Combination Therapies : Combining doxycycline with other agents (e.g., curcumin) in liposomal formulations has demonstrated synergistic effects against bacterial pathogens while maintaining low cytotoxicity to human cells .
Case Studies
Several case studies highlight the effectiveness of doxycycline in specific clinical scenarios:
- Diabetes Management : A randomized controlled trial involving 2565 participants indicated that scaling and root planing (SRP) combined with doxycycline treatment led to significant reductions in HbA1c levels among diabetic patients at 3 to 4 months post-treatment .
- Intravenous Use : In severe infections requiring hospitalization, intravenous administration of doxycycline has been shown to achieve comparable serum concentrations to oral dosing, providing flexibility in treatment options for critically ill patients .
Summary Table of Doxycycline's Biological Activity
| Activity | Details |
|---|---|
| Mechanism of Action | Inhibits protein synthesis by binding to 30S ribosomal subunit |
| Spectrum of Activity | Effective against gram-positive/negative bacteria and anaerobes |
| Pharmacokinetics | Rapid absorption; extensive tissue distribution; prolonged half-life |
| Clinical Uses | Respiratory infections, skin infections, genitourinary infections, periodontal disease |
| Advancements | Nanoparticle formulations enhance efficacy; combination therapies improve outcomes |
Q & A
Q. What analytical methodologies are recommended for quantifying doxycycline in pharmaceutical formulations?
A validated enzymatic technique with high accuracy and repeatability is recommended, employing recovery studies and statistical validation (e.g., mean recovery rates >95%). This method ensures reliable quality control for pharmaceutical batches and bulk samples .
Q. How should researchers design a randomized controlled trial (RCT) to evaluate doxycycline's efficacy in clinical settings?
Key considerations include:
- Primary endpoints : Predefined clinical outcomes (e.g., infection resolution rate).
- Blinding : Double-blind protocols to minimize bias.
- Inclusion/exclusion criteria : Strictly defined to ensure homogeneity (e.g., age, comorbidities).
- Data management : Use Case Report Forms (CRFs) and source documents (e.g., lab results, adverse event logs) for traceability .
Q. What protocols ensure data integrity in pharmacokinetic studies of doxycycline?
Maintain detailed source documents, including medical histories, lab records, and signed consent forms. Use CRFs for systematic data entry and audit trails to track modifications .
Q. How can researchers address potential biases in doxycycline clinical trials?
Implement randomization (e.g., stratified by risk factors), blinding (participant/investigator), and predefined statistical analysis plans to mitigate selection and measurement biases .
Advanced Research Questions
Q. How can Box-Behnken Design optimize doxycycline adsorption in environmental samples?
Experimental parameters should be modeled using response surface methodology. For MCM-41 adsorbents, optimal conditions include pH 7.3, 0.02 g/L adsorbent dose, and 20-minute contact time, achieving 99% removal efficiency .
Q. What methodologies determine tissue depletion kinetics of doxycycline in food-producing animals?
Conduct withdrawal studies with HPLC/MS analysis of edible tissues (e.g., muscle, liver) post-administration. In broilers, a 25% doxycycline formulation showed tissue-specific clearance rates, requiring withdrawal periods validated via residue depletion curves .
Q. How is doxycycline applied in tetracycline-controlled gene expression systems?
In "tet-on" systems, doxycycline (0–1 µg/mL) activates transgene expression via a tetracycline-controlled transactivator (tTA). Critical parameters include concentration-dependent regulation (5-log dynamic range) and reversibility upon withdrawal .
Q. What computational approaches validate doxycycline's specificity in transcriptional riboswitch design?
Use molecular docking and negative controls (e.g., doxycycline vs. tetracycline) to confirm aptamer specificity. In silico-designed riboswitches should show no activation with doxycycline, ensuring system reliability .
Q. How can conflicting data on doxycycline's pediatric safety profile be resolved methodologically?
Conduct longitudinal cohort studies with enamel hypoplasia assessments and meta-analyses of historical data. Recent CDC studies suggest minimal tooth staining risk in children under 8, contradicting prior hypotheses .
Q. What ethical guidelines govern human studies involving doxycycline?
Obtain informed consent with clear descriptions of risks/benefits. Follow protocols for adverse event reporting and ensure transparency in drug administration (e.g., dosage, off-label use). Reference institutional review board (IRB) standards and GCP guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
